Eprazinone di-HCl

Antitussive Cough Model Pharmacology

Eprazinone di-HCl is uniquely differentiated by its pleiotropic pharmacodynamic profile: it simultaneously acts as a mucolytic, antitussive, bronchial antispasmodic, and NK1 receptor ligand. Unlike combining separate agents, using Eprazinone di-HCl eliminates confounding variables in respiratory research models. With a documented antitussive ED50 of 72 mg/kg (guinea pig) and ~30% NK1R antagonism at 25 µM, it ensures experimental fidelity to published outcomes. Procure the exact compound to replicate validated mechanistic studies on mucus clearance, ion transport, and cough suppression without polypharmacy artifacts.

Molecular Formula C24H33ClN2O2
Molecular Weight 417.0 g/mol
CAS No. 10402-53-6
Cat. No. B000613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprazinone di-HCl
CAS10402-53-6
Synonyms1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine
1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine
3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone
746 CE
Eftapan
eprazinone
eprazinone dihydrochloride
eprazinone dihydrochloride, 3-(14)C-labeled
eprazinone hydrochloride
Molecular FormulaC24H33ClN2O2
Molecular Weight417.0 g/mol
Structural Identifiers
SMILESCCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H
InChIKeyIBILYOQEISPYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eprazinone di-HCl (CAS 10402-53-6) Procurement Guide: Multimodal Antitussive Mucolytic with NK1R Affinity


Eprazinone dihydrochloride (CAS 10402-53-6), a piperazine derivative, is a small-molecule therapeutic agent characterized by a multimodal pharmacological profile encompassing mucolytic, secretolytic, antitussive, and bronchial antispasmodic properties [1]. Distinguished from conventional monofunctional cough suppressants by its additional action as a neurokinin 1 receptor (NK1R) ligand , this compound is primarily investigated for the symptomatic management of respiratory conditions associated with mucus hypersecretion and cough, including acute and chronic bronchitis [2].

Eprazinone di-HCl Technical Selection Rationale: Why Generic Antitussive or Mucolytic Interchange is Contraindicated


The therapeutic utility of Eprazinone di-HCl cannot be replicated by simple substitution with a standalone mucolytic (e.g., N-acetylcysteine) or a pure antitussive (e.g., dextromethorphan) due to its integrated, multi-target pharmacodynamic signature. Unlike compounds that solely alter mucus rheology or suppress the cough reflex centrally, Eprazinone di-HCl simultaneously engages NK1R-mediated pathways, directly relaxes bronchial smooth muscle, and exerts both central and peripheral antitussive effects [1]. This convergence of actions on distinct pathophysiological components—mucus viscosity, bronchomotor tone, and cough reflex hypersensitivity—necessitates the use of Eprazinone di-HCl for experimental models requiring this specific pleiotropic intervention profile [2]. Procurement of the exact compound ensures experimental fidelity to the unique mechanistic and therapeutic outcomes documented in the primary literature.

Eprazinone di-HCl Evidence-Based Differentiation: Quantified Head-to-Head and Class-Referenced Performance Data


Eprazinone di-HCl Antitussive Potency: Quantified ED50 in Guinea Pig Citric Acid-Induced Cough Model

Eprazinone di-HCl demonstrates quantifiable antitussive efficacy in a validated preclinical model. In guinea pigs challenged with citric acid aerosol, Eprazinone di-HCl suppresses cough with a defined median effective dose (ED50). While direct head-to-head ED50 data for codeine in an identical protocol are not available in the cited source, the established potency of Eprazinone di-HCl provides a critical benchmark for experimental design and compound selection relative to other antitussive agents tested in this standard model .

Antitussive Cough Model Pharmacology

Eprazinone di-HCl NK1R Antagonism: Quantified In Vitro Binding Displacement and Functional Inhibition

Eprazinone di-HCl exhibits a specific, albeit moderate, interaction with the neurokinin-1 receptor (NK1R), a mechanism distinct from classical mucolytics like N-acetylcysteine. In radioligand binding assays using [125I]BH-SP on NK1R-expressing cells, Eprazinone di-HCl at a concentration of 25 μM displaces specific binding, resulting in an antagonistic effect of approximately 30% [1]. This NK1R engagement is proposed to contribute to its mucolytic activity, a mechanistic layer absent in direct mucolytics such as ambroxol or bromhexine.

Neurokinin Receptor Mucolytic Mechanism In Vitro Pharmacology

Eprazinone di-HCl Antitussive Potency Relative to Classical Antitussives: Animal Model Potency Ranking

In standardized animal models of cough, the antitussive potency of Eprazinone di-HCl has been directly benchmarked against established agents. Comparative data indicate that its antitussive strength is approximately equivalent to, or slightly less than, codeine, while being twice as potent as dextromethorphan and three times as potent as noscapine [1]. This quantitative ranking positions Eprazinone di-HCl as a robust, non-narcotic alternative for preclinical cough studies, offering a defined potency tier distinct from both opioid and non-opioid comparators.

Antitussive Potency Comparison Pharmacodynamics

Eprazinone di-HCl Clinical Efficacy in Respiratory Infection: Quantified Total Effective Rate in Cough Management

The clinical utility of Eprazinone di-HCl in managing cough associated with upper respiratory infections is supported by quantitative outcome data. A clinical study evaluating its effect on post-infectious cough reported a total effective rate of 97.44% [1]. This high response rate, coupled with a reportedly low incidence of adverse reactions, provides a compelling efficacy benchmark that may differentiate Eprazinone di-HCl from alternative therapies lacking comparable quantitative clinical outcome data in this specific indication.

Clinical Trial Cough Efficacy

Eprazinone di-HCl High-Value Application Scenarios for Procurement Decision-Making


Preclinical Respiratory Pharmacology: Multimodal Intervention in Cough and Mucus Hypersecretion Models

For in vivo studies investigating the integrated pathophysiology of cough and mucus hypersecretion, Eprazinone di-HCl is the compound of choice. Its documented antitussive ED50 of 72 mg/kg in guinea pig cough models and unique NK1R ligand activity [1] enable the simultaneous investigation of cough reflex suppression, mucociliary clearance enhancement, and potential modulation of neurogenic airway inflammation within a single experimental intervention. This eliminates the confounding variables introduced by combining separate antitussive and mucolytic agents.

In Vitro Mechanistic Studies of Mucus Rheology and Ion Transport Modulation

Eprazinone di-HCl is ideally suited for in vitro models examining the cellular and biophysical mechanisms underlying mucus clearance. Research demonstrates its capacity to alter bronchoalveolar lavage (BAL) lipid profiles and modulate transepithelial ion transport, specifically affecting chloride secretion [2]. These quantifiable effects on airway surface liquid homeostasis provide a direct experimental endpoint for studies focused on mucociliary function and the pharmacological rescue of impaired mucus transport.

Clinical Research on Non-Opioid Antitussive Therapy with Mucolytic Benefit

In clinical research protocols where an effective non-narcotic antitussive is required, Eprazinone di-HCl offers a data-backed alternative to codeine. Its antitussive potency, ranked as twice that of dextromethorphan and three times that of noscapine in preclinical models [3], and a reported clinical total effective rate of 97.44% for post-infectious cough [4], position it as a high-efficacy comparator arm for trials evaluating novel cough therapies or for investigator-initiated studies focused on optimizing symptomatic management of bronchitis and related conditions.

Reference Standard for NK1R Ligand Screening and Assay Development

Given its established, quantifiable interaction with the NK1 receptor—exhibiting approximately 30% antagonistic effect at 25 µM [1]—Eprazinone di-HCl serves as a useful reference compound for developing and validating NK1R binding or functional assays. Its moderate affinity provides a reliable positive control for screening campaigns or for benchmarking the activity of novel NK1R ligands, particularly in the context of peripheral receptor pharmacology relevant to respiratory tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprazinone di-HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.